REACTION_CXSMILES
|
[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([N:12]3C(=O)C4C(=CC=CC=4)C3=O)[CH:8]=[N:9]2)=[CH:4][CH:3]=1.NN>C(O)C>[Br:1][C:2]1[CH:11]=[C:10]2[C:5]([CH:6]=[C:7]([NH2:12])[CH:8]=[N:9]2)=[CH:4][CH:3]=1
|
Name
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|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C2C=C(C=NC2=C1)N1C(C2=CC=CC=C2C1=O)=O
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Name
|
|
Quantity
|
200 mL
|
Type
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solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
1.777 mL
|
Type
|
reactant
|
Smiles
|
NN
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
|
then heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 1 h
|
Duration
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1 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the precipitate was collected
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Type
|
WASH
|
Details
|
washed with a little ethanol
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated to a grey solid
|
Type
|
DISSOLUTION
|
Details
|
The isolated solid was dissolved in warm ethanol
|
Type
|
CUSTOM
|
Details
|
Purification of the solid by silica gel chromatography (50-100% ethyl acetate/hexanes)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC=C2C=C(C=NC2=C1)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.5 g | |
YIELD: PERCENTYIELD | 56% | |
YIELD: CALCULATEDPERCENTYIELD | 55.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |